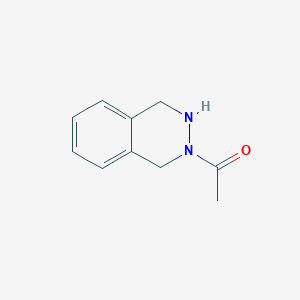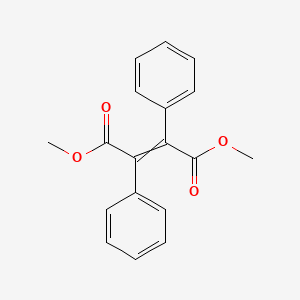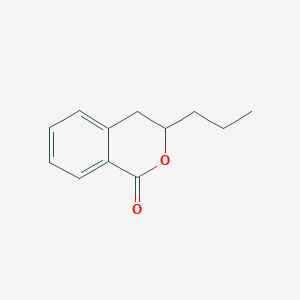![molecular formula C10H20Na2O8S2 B14464135 Disodium;4-[2-(4-sulfonatobutoxy)ethoxy]butane-1-sulfonate CAS No. 72361-57-0](/img/structure/B14464135.png)
Disodium;4-[2-(4-sulfonatobutoxy)ethoxy]butane-1-sulfonate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Disodium;4-[2-(4-sulfonatobutoxy)ethoxy]butane-1-sulfonate is a chemical compound with the molecular formula C10H20Na2O8S2. It is known for its unique structure, which includes two sulfonate groups and a butoxyethoxy chain. This compound is often used in various industrial and scientific applications due to its chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of disodium;4-[2-(4-sulfonatobutoxy)ethoxy]butane-1-sulfonate typically involves the reaction of 4-sulfonatobutoxyethanol with butane-1-sulfonyl chloride in the presence of a base such as sodium hydroxide. The reaction is carried out under controlled temperature and pH conditions to ensure the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve a continuous flow process where the reactants are fed into a reactor, and the product is continuously removed. This method allows for the efficient production of large quantities of the compound while maintaining high purity and consistency.
Analyse Chemischer Reaktionen
Types of Reactions
Disodium;4-[2-(4-sulfonatobutoxy)ethoxy]butane-1-sulfonate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acids.
Reduction: Reduction reactions can convert the sulfonate groups to sulfides.
Substitution: The sulfonate groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Substitution reactions often require catalysts and specific solvents to proceed efficiently.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields sulfonic acids, while reduction can produce sulfides.
Wissenschaftliche Forschungsanwendungen
Disodium;4-[2-(4-sulfonatobutoxy)ethoxy]butane-1-sulfonate has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in various organic synthesis reactions.
Biology: The compound can be used in biochemical assays and as a buffer in biological experiments.
Industry: The compound is used in the production of detergents, surfactants, and other industrial chemicals.
Wirkmechanismus
The mechanism by which disodium;4-[2-(4-sulfonatobutoxy)ethoxy]butane-1-sulfonate exerts its effects involves its interaction with various molecular targets. The sulfonate groups can form ionic bonds with positively charged molecules, while the butoxyethoxy chain provides hydrophobic interactions. These properties allow the compound to act as a surfactant, emulsifier, or stabilizer in different applications.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Disodium 4-[2-(4-sulfonatobutoxy)butane-1-sulfonate: This compound has a similar structure but lacks the ethoxy groups.
Disodium 4-[2-(4-sulfonatobutoxy)ethoxy]butane-1-sulfonate: This compound is identical in structure and properties.
Uniqueness
Disodium;4-[2-(4-sulfonatobutoxy)ethoxy]butane-1-sulfonate is unique due to its combination of sulfonate groups and butoxyethoxy chain, which provides both hydrophilic and hydrophobic properties. This makes it highly versatile and useful in a wide range of applications.
Eigenschaften
CAS-Nummer |
72361-57-0 |
|---|---|
Molekularformel |
C10H20Na2O8S2 |
Molekulargewicht |
378.4 g/mol |
IUPAC-Name |
disodium;4-[2-(4-sulfonatobutoxy)ethoxy]butane-1-sulfonate |
InChI |
InChI=1S/C10H22O8S2.2Na/c11-19(12,13)9-3-1-5-17-7-8-18-6-2-4-10-20(14,15)16;;/h1-10H2,(H,11,12,13)(H,14,15,16);;/q;2*+1/p-2 |
InChI-Schlüssel |
QEZZYMMBJGZAPG-UHFFFAOYSA-L |
Kanonische SMILES |
C(CCS(=O)(=O)[O-])COCCOCCCCS(=O)(=O)[O-].[Na+].[Na+] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![Benzenesulfonic acid, 3-[(4-aminophenyl)azo]-, monosodium salt](/img/structure/B14464062.png)


![Diethyl N-[(5-chlorothiophen-2-yl)methoxy]phosphoramidate](/img/structure/B14464081.png)

![2-[(Hydroxymethyl)carbamoyl]-3-methyl-1-oxoquinoxalin-1-ium-4(1H)-olate](/img/structure/B14464089.png)

![1-[(Octylsulfanyl)methyl]piperidine](/img/structure/B14464107.png)

![2-Chloro-2-azabicyclo[2.2.1]heptane](/img/structure/B14464125.png)

